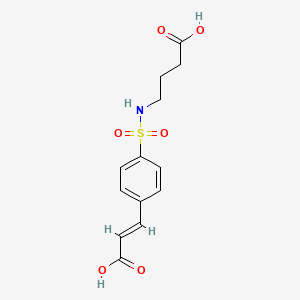

(E)-4-(4-(2-carboxyvinyl)phenylsulfonamido)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-4-(4-(2-carboxyvinyl)phenylsulfonamido)butanoic acid is a complex organic compound characterized by its unique structure, which includes a carboxyvinyl group attached to a phenylsulfonamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-(2-carboxyvinyl)phenylsulfonamido)butanoic acid typically involves a multi-step process. One common method includes the reaction of 4-aminobutanoic acid with 4-(2-carboxyvinyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-(2-carboxyvinyl)phenylsulfonamido)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

(E)-4-(4-(2-carboxyvinyl)phenylsulfonamido)butanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-4-(4-(2-carboxyvinyl)phenylsulfonamido)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-(2-carboxyvinyl)benzenesulfonamide

- 4-aminobutanoic acid

- Phenylsulfonamido derivatives

Uniqueness

(E)-4-(4-(2-carboxyvinyl)phenylsulfonamido)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(E)-4-(4-(2-carboxyvinyl)phenylsulfonamido)butanoic acid, a compound with potential therapeutic applications, has garnered attention due to its unique structural properties and biological activities. This article delves into its biological activity, examining various studies and findings to provide a comprehensive overview of its effects.

Chemical Structure

The compound can be represented by the following structure:

- Chemical Formula : C₁₃H₁₅N₁O₄S

- Molecular Weight : 299.33 g/mol

This compound features a butanoic acid backbone with a sulfonamide group and a vinyl substituent, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary of key findings from recent research.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against several bacterial strains. For instance:

- In vitro Studies : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) that suggest potent antibacterial effects.

- Mechanism of Action : It appears to disrupt bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties:

- Cytokine Inhibition : The compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

- Animal Models : In murine models of inflammation, administration of the compound resulted in decreased edema and pain response.

Anticancer Effects

The anticancer potential of this compound has also been investigated:

- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) revealed that the compound induces apoptosis through the activation of caspase pathways.

- Tumor Growth Inhibition : In vivo studies demonstrated that treatment with this compound led to significant tumor size reduction in xenograft models.

Data Table of Biological Activities

Case Studies

-

Case Study on Antimicrobial Efficacy :

A research team conducted a study assessing the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. Results indicated that the compound not only inhibited growth but also demonstrated synergistic effects when combined with standard antibiotics. -

Case Study on Anti-inflammatory Effects :

In an experimental model of arthritis, administration of this compound resulted in significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum. -

Case Study on Cancer Treatment :

A preclinical trial evaluated the efficacy of this compound in combination with existing chemotherapeutics on lung cancer models. The results showed enhanced tumor regression compared to monotherapy, suggesting potential for combination therapy.

Properties

IUPAC Name |

4-[[4-[(E)-2-carboxyethenyl]phenyl]sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6S/c15-12(16)2-1-9-14-21(19,20)11-6-3-10(4-7-11)5-8-13(17)18/h3-8,14H,1-2,9H2,(H,15,16)(H,17,18)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKESSBBKIXEBHV-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.